molecular formula C7H8O2S2 B1269295 5-(Ethylthio)thiophene-2-carboxylic acid CAS No. 101861-40-9

5-(Ethylthio)thiophene-2-carboxylic acid

Cat. No.: B1269295
CAS No.: 101861-40-9
M. Wt: 188.3 g/mol
InChI Key: JELCXTWBBLAQMG-UHFFFAOYSA-N
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Description

5-(Ethylthio)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O2S2. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure. This compound is characterized by the presence of an ethylthio group attached to the thiophene ring, along with a carboxylic acid functional group at the 2-position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylthio)thiophene-2-carboxylic acid typically involves the introduction of an ethylthio group to the thiophene ring followed by carboxylation. One common method includes the reaction of 5-bromo-2-thiophenecarboxylic acid with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the ethylthio group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethylthio group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Nitro derivatives

Scientific Research Applications

5-(Ethylthio)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of organic electronic materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)thiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 5-Methyl-2-thiophenecarboxylic acid
  • 5-(4-Nitrophenyl)thiophene-2-carboxylic acid
  • Ethyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate

Comparison: 5-(Ethylthio)thiophene-2-carboxylic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. Compared to 5-Methyl-2-thiophenecarboxylic acid, the ethylthio group provides additional sites for chemical modification and potential biological activity. The presence of the carboxylic acid group at the 2-position also differentiates it from other thiophene derivatives, influencing its reactivity and solubility.

Properties

IUPAC Name

5-ethylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELCXTWBBLAQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353919
Record name 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-40-9
Record name 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101861-40-9
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